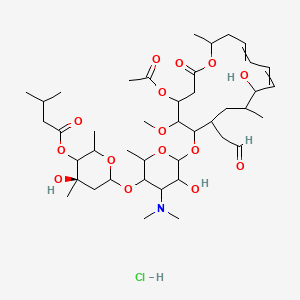
(Z)-6-(2-Oxo-4-tridecyloxetan-3-ylidene)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound has shown significant potential in scientific research due to its ability to inhibit specific enzymes and modulate lipid signaling pathways.
Applications De Recherche Scientifique
KC01 has a wide range of scientific research applications, including:
Chemistry: KC01 is used as a tool compound to study the inhibition of phosphatidylserine lipase ABHD16A, which plays a role in lipid signaling pathways.
Biology: The compound is used to investigate the role of ABHD16A in various biological processes, including immune response and inflammation.
Medicine: KC01 has potential therapeutic applications in treating diseases related to lipid metabolism and signaling, such as neuroinflammatory diseases.
Méthodes De Préparation
The synthesis of KC01 involves the formation of a beta-lactone ring, which is a crucial structural component for its biological activity. The synthetic route typically includes the following steps:
Formation of the oxetane ring: This involves the cyclization of a suitable precursor to form the oxetane ring.
Introduction of the tridecyl group: This step involves the addition of a tridecyl group to the oxetane ring.
Formation of the hexanamide moiety: This involves the reaction of the oxetane intermediate with a suitable amine to form the hexanamide moiety.
Analyse Des Réactions Chimiques
KC01 undergoes several types of chemical reactions, including:
Oxidation: KC01 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, although this is less common.
Substitution: KC01 can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
KC01 exerts its effects by covalently binding to the active site of phosphatidylserine lipase ABHD16A, thereby inhibiting its activity. This inhibition leads to a decrease in the levels of lysophosphatidylserines, which are signaling molecules involved in various biological processes. The molecular targets of KC01 include the active site serine residue of ABHD16A, and the pathways involved include lipid signaling and immune response modulation .
Comparaison Avec Des Composés Similaires
KC01 is unique in its selective inhibition of ABHD16A compared to other similar compounds. Some similar compounds include:
KC02: An inactive control probe that does not inhibit ABHD16A.
ML349: Another inhibitor of ABHD16A, but with different selectivity and potency profiles.
KC01 stands out due to its high selectivity and potency in inhibiting ABHD16A, making it a valuable tool in scientific research.
Propriétés
IUPAC Name |
(6Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBBAPPWVJEOMC-MNDPQUGUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1C(=CCCCCC(=O)N)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC1/C(=C/CCCCC(=O)N)/C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B608230.png)



![(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B608236.png)
![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)


![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)



![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B608252.png)
![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)